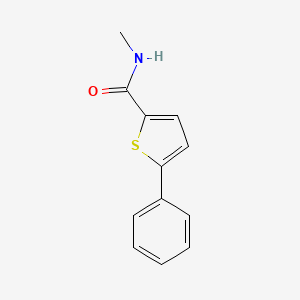

N-methyl-5-phenyl-2-thiophenecarboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-5-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-13-12(14)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCCNXYQSTUSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Thiophenecarboxamides

Strategic Approaches for the Synthesis of N-Methyl-5-Phenyl-2-Thiophenecarboxamide

The synthesis of N-methyl-5-phenyl-2-thiophenecarboxamide is typically achieved through a multi-step approach that involves the initial construction of a 5-phenyl-2-thiophenecarboxylic acid core, followed by an amidation reaction with methylamine (B109427). This strategic disconnection allows for the modular and efficient assembly of the target molecule.

Multi-step Synthetic Sequences and Reaction Design

A prevalent and effective strategy for the synthesis of N-methyl-5-phenyl-2-thiophenecarboxamide commences with a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideally suited for creating the 5-phenylthiophene backbone. The general sequence involves the coupling of a 5-halothiophene-2-carboxylic acid derivative with phenylboronic acid, followed by the amidation of the resulting 5-phenyl-2-thiophenecarboxylic acid.

The initial starting material is often a readily available 5-bromothiophene-2-carboxylic acid or its ester derivative. The carboxylic acid functionality may be protected as an ester during the Suzuki coupling to prevent potential side reactions, followed by hydrolysis to liberate the free acid for the subsequent amidation step. nih.gov

A typical synthetic sequence is outlined below:

Esterification (Optional but often recommended): Protection of the carboxylic acid group of 5-bromothiophene-2-carboxylic acid as an ester, for instance, a pentyl or phenethyl ester, can be achieved using methods like Steglich esterification with N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov

Suzuki-Miyaura Cross-Coupling: The 5-bromo-2-thiophenecarboxylate is then coupled with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov

Hydrolysis: If the carboxylic acid was initially protected as an ester, it is deprotected, typically via saponification with a base like sodium hydroxide, to yield 5-phenyl-2-thiophenecarboxylic acid.

Amidation: The final step involves the coupling of 5-phenyl-2-thiophenecarboxylic acid with methylamine using a suitable coupling agent to form the desired N-methyl-5-phenyl-2-thiophenecarboxamide.

Examination of Key Reaction Steps and Intermediate Derivations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy. The reaction involves the coupling of an organoboron compound (phenylboronic acid) with an organohalide (5-bromothiophene-2-carboxylate) catalyzed by a palladium complex. nih.govnih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side products, such as homocoupling of the boronic acid. nih.gov

The subsequent amidation step is equally crucial. The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, activating the carboxylic acid is necessary. This can be achieved in several ways:

Conversion to an acyl chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with methylamine to form the amide.

Use of coupling reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. hepatochem.com Other reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have also been shown to be effective. lookchemmall.com

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Optimizing the reaction conditions for both the Suzuki-Miyaura coupling and the amidation steps is essential for maximizing the yield of N-methyl-5-phenyl-2-thiophenecarboxamide.

For the Suzuki-Miyaura cross-coupling reaction , several parameters can be tuned:

Catalyst: While Pd(PPh₃)₄ is commonly used, other palladium catalysts and ligands can offer improved performance, especially for challenging substrates. nih.govmdpi.com For instance, using a more electron-rich and bulky phosphine (B1218219) ligand can enhance the catalytic activity. nih.gov

Base: The choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed. nih.govnih.govmdpi.com The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (like toluene, 1,4-dioxane, or tetrahydrofuran) and water to facilitate the dissolution of both the organic and inorganic reagents. nih.govnih.gov The choice of solvent can influence the reaction rate and the suppression of side reactions like deboronation of the boronic acid. researchgate.net

Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often in the range of 80-100 °C. nih.govmdpi.com

The following table summarizes the effect of different reaction conditions on the yield of 5-arylthiophene-2-carboxylates from the Suzuki-Miyaura coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids. nih.gov

| Arylboronic Acid | Solvent | Base | Catalyst | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Toluene | K₂CO₃ | Pd(PPh₃)₄ | 90 | 50.2 |

| 4-Methylphenylboronic acid | Toluene | K₂CO₃ | Pd(PPh₃)₄ | 90 | 33.0 |

| 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 90 | 76.5 |

| 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 90 | 51.5 |

| 3-Nitrophenylboronic acid | 1,4-Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 90 | 52.7 |

For the amidation reaction , optimization strategies include:

Coupling Reagent: The selection of the appropriate coupling reagent is crucial. The choice depends on the specific substrates and the desired reaction conditions. For instance, EDC is a water-soluble carbodiimide (B86325), which can simplify the work-up procedure.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.

Temperature: Amidation reactions are often carried out at room temperature, although gentle heating may be required in some cases.

Additives: Additives like HOBt or DMAP can accelerate the reaction and improve the yield.

The table below illustrates the optimization of the amidation reaction between a carboxylic acid and an amine using different bases. researchgate.net

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | - | Acetonitrile | 48 | Trace |

| 2 | p-Toluenesulfonic acid | Acetonitrile | 48 | Trace |

| 3 | Triethylamine | Acetonitrile | 48 | 17 |

| 4 | DBU | Acetonitrile | 24 | 35 |

| 5 | DIPEA | Acetonitrile | 24 | 42 |

| 6 | DMAN | Acetonitrile | 24 | 53 |

| 7 | DABCO | Acetonitrile | 24 | 65 |

Exploration of Novel Synthetic Routes for Thiophenecarboxamide Derivatives

Beyond the traditional multi-step approach, research is ongoing to develop more efficient and novel synthetic routes to thiophenecarboxamide derivatives. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are particularly attractive from a process chemistry perspective.

Another novel approach involves the synthesis of thiophene-2-carboxamide derivatives through cyclization reactions. For example, substituted thiophene-2-carboxamides can be prepared by the cyclization of functionalized thiocarbamoyl compounds with α-halogenated reagents. nih.gov This method allows for the construction of the thiophene (B33073) ring and the introduction of the carboxamide functionality in a concerted manner.

Mechanistic Investigations of Thiophenecarboxamide Formation Reactions

The formation of the amide bond in the final step of the synthesis of N-methyl-5-phenyl-2-thiophenecarboxamide typically proceeds through a nucleophilic acyl substitution mechanism. When a coupling reagent such as a carbodiimide (e.g., DCC) is used, the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (methylamine). luxembourg-bio.com

The proposed mechanism involves the following key steps:

Activation of the carboxylic acid: The carboxylic acid adds to one of the double bonds of the carbodiimide to form the O-acylisourea intermediate.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the carbonyl carbon of the activated O-acylisourea.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Collapse of the intermediate: The tetrahedral intermediate collapses, leading to the formation of the amide bond and the release of a dicyclohexylurea byproduct, which is often insoluble and can be removed by filtration. luxembourg-bio.com

The use of additives like HOBt can modify this mechanism by forming an active ester intermediate, which is less prone to racemization and other side reactions. luxembourg-bio.com

Application of Catalytic Methods in Thiophenecarboxamide Synthesis

Catalysis plays a pivotal role in the synthesis of N-methyl-5-phenyl-2-thiophenecarboxamide, most notably in the Suzuki-Miyaura cross-coupling reaction. Palladium catalysts are the workhorses for this transformation, enabling the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings. nih.govnih.govnih.govnih.govmdpi.com The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

In recent years, there has been a growing interest in developing catalytic methods for the amidation step itself. Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical and environmentally friendly approach, as the only byproduct is water. Various catalysts have been developed for this purpose, including those based on boron, organic-chemistry.orgcatalyticamidation.info titanium, nih.govdntb.gov.ua and niobium. researchgate.net For example, ortho-iodo arylboronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids under mild conditions. organic-chemistry.org The application of such catalytic methods to the synthesis of N-methyl-5-phenyl-2-thiophenecarboxamide could offer a more sustainable and efficient alternative to the use of stoichiometric coupling reagents.

Synthesis of N-Methyl-5-Phenyl-2-Thiophenecarboxamide Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The exploration of N-methyl-5-phenyl-2-thiophenecarboxamide as a lead compound in drug discovery necessitates the synthesis of a diverse array of analogues and derivatives. This systematic structural modification is fundamental to establishing a comprehensive structure-activity relationship (SAR), which elucidates the correlation between the chemical structure of a molecule and its biological activity. Through the synthesis and evaluation of these modified compounds, researchers can identify the key molecular features responsible for the desired pharmacological effects and optimize the lead compound's potency, selectivity, and pharmacokinetic properties.

Rational Design Principles for Targeted Structural Modifications

The rational design of analogues of N-methyl-5-phenyl-2-thiophenecarboxamide is guided by established medicinal chemistry principles aimed at probing the specific interactions between the ligand and its biological target. These principles involve systematic modifications of the core scaffold, which includes the thiophene ring, the phenyl ring, and the N-methylcarboxamide moiety.

Key strategies for structural modification include:

Substitution on the Aromatic Rings: The introduction of various substituents on both the phenyl and thiophene rings is a common strategy to probe the binding pocket of the target protein. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro) can be systematically introduced at different positions to evaluate the influence of electronic effects. The size and lipophilicity of these substituents are also critical factors that can affect binding affinity and cell permeability.

Modification of the Carboxamide Linker: The N-methylcarboxamide group is crucial for the structural integrity of the molecule and often participates in key hydrogen bonding interactions with the biological target. Modifications to this group, such as altering the N-alkyl substituent (e.g., replacing the methyl group with ethyl, propyl, or cyclopropyl (B3062369) groups), can provide insights into the steric tolerance of the binding site. Furthermore, the amide bond itself can be replaced with other linker groups to explore different geometries and electronic properties.

The following interactive data table summarizes representative structural modifications and their hypothetical effects on biological activity, illustrating the application of these rational design principles.

| Compound ID | Modification from Lead Compound | Rationale | Hypothetical Biological Activity |

| Lead | N-methyl-5-phenyl-2-thiophenecarboxamide | - | Baseline |

| Analog 1 | 5-(4-chlorophenyl) substitution | Explore electronic effects of EWG | Potentially increased potency |

| Analog 2 | 5-(4-methoxyphenyl) substitution | Explore electronic effects of EDG | Potentially altered selectivity |

| Analog 3 | 5-(pyridin-4-yl) substitution | Introduce H-bond acceptor | Potential for new interactions |

| Analog 4 | N-ethyl-5-phenyl substitution | Probe steric limits of N-alkyl pocket | Activity may decrease or increase |

| Analog 5 | 4-fluoro-5-phenyl substitution | Block potential metabolic site | Improved pharmacokinetic profile |

Stereoselective Synthesis and Chiral Resolution Techniques

The concept of chirality is paramount in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. While N-methyl-5-phenyl-2-thiophenecarboxamide does not possess a traditional chiral center, it has the potential to exhibit atropisomerism. nih.gov Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, in this case, the bond connecting the thiophene ring and the N-methylcarboxamide group, or the bond between the thiophene and phenyl rings. nih.gov

The existence of stable atropisomers depends on the energy barrier to rotation around the bond . nih.gov Steric hindrance caused by bulky substituents ortho to the axis of rotation can increase this barrier, potentially leading to the isolation of stable, non-interconverting enantiomers at room temperature. For N-aryl amides and biaryls, this is a well-documented phenomenon. nih.govnih.gov

Stereoselective Synthesis:

Should stable atropisomers of N-methyl-5-phenyl-2-thiophenecarboxamide or its derivatives exist, their stereoselective synthesis would be a critical objective. Methodologies for atroposelective synthesis often involve the use of chiral catalysts or auxiliaries to control the orientation of the molecule during the bond-forming step that establishes the chiral axis. For instance, atroposelective cross-coupling reactions or cyclization reactions could potentially be employed to favor the formation of one atropisomer over the other.

Chiral Resolution Techniques:

In the absence of a direct stereoselective synthesis, the separation of a racemic mixture of atropisomers is necessary. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the analytical and preparative-scale resolution of atropisomers. mdpi.comresearchgate.net

Commonly used chiral stationary phases for the separation of atropisomers include those based on:

Polysaccharide derivatives (e.g., cellulose (B213188) and amylose (B160209) carbamates)

Pirkle-type phases (π-acidic or π-basic)

Macrocyclic antibiotics

The selection of the appropriate CSP and mobile phase is determined empirically for each specific separation. The successful chiral resolution of N-aryl thiazoline (B8809763) atropisomers has been reported, demonstrating the feasibility of this approach for structurally related compounds. researchgate.net While the literature does not specifically detail the stereoselective synthesis or chiral resolution of N-methyl-5-phenyl-2-thiophenecarboxamide, the principles established for other atropisomeric compounds provide a clear roadmap for such investigations.

Advanced Spectroscopic and Structural Characterization in Thiophenecarboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of N-Methyl-5-Phenyl-2-Thiophenecarboxamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For N-methyl-5-phenyl-2-thiophenecarboxamide, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In a typical ¹H NMR spectrum, the protons on the thiophene (B33073) and phenyl rings would appear in the aromatic region (approximately 7.0-8.5 ppm). The two protons on the thiophene ring are expected to appear as distinct doublets due to coupling with each other. The protons of the phenyl group will exhibit a more complex splitting pattern depending on their positions. The N-methyl protons would be observed as a singlet or a doublet (if coupled to the amide proton) in the upfield region, typically around 2.8-3.3 ppm. The amide proton itself would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-methyl-5-phenyl-2-thiophenecarboxamide This data is predictive and based on spectroscopic rules and data from analogous compounds.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiophene H3 | 7.2 - 7.4 | 125 - 128 |

| Thiophene H4 | 7.6 - 7.8 | 130 - 133 |

| Phenyl H (ortho) | 7.6 - 7.8 | 128 - 130 |

| Phenyl H (meta) | 7.3 - 7.5 | 129 - 131 |

| Phenyl H (para) | 7.3 - 7.5 | 126 - 128 |

| N-H | 8.0 - 8.5 (broad) | - |

| N-CH₃ | 2.9 - 3.1 | 26 - 28 |

| C=O | - | 162 - 165 |

| Thiophene C2 | - | 140 - 143 |

| Thiophene C5 | - | 145 - 148 |

| Phenyl C (ipso) | - | 132 - 135 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For N-methyl-5-phenyl-2-thiophenecarboxamide (C₁₂H₁₁NOS), the calculated exact mass is 217.0561 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing strong evidence for the molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart into smaller, characteristic fragments. For N-methyl-5-phenyl-2-thiophenecarboxamide, common fragmentation pathways could include the cleavage of the amide bond, leading to fragments corresponding to the 5-phenyl-2-thiophenecarbonyl cation and the methylamine (B109427) radical cation. Other potential fragmentations include the loss of carbon monoxide from the carbonyl group or cleavages within the thiophene or phenyl rings. Analyzing the masses of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination of N-Methyl-5-Phenyl-2-Thiophenecarboxamide and its Analogues

The crystal structure would elucidate the relative orientation of the phenyl and thiophene rings. A key parameter would be the dihedral angle between these two aromatic systems, which would indicate the degree of planarity or twist in the molecule. The conformation of the N-methylcarboxamide linker, specifically the cis or trans arrangement across the amide bond, would also be definitively established. The packing of molecules within the crystal lattice would also be revealed, showing how individual molecules arrange themselves in a repeating three-dimensional pattern.

The packing arrangement in the crystal is governed by various non-covalent intermolecular interactions. X-ray crystallography allows for the detailed investigation of these forces. In the crystal lattice of N-methyl-5-phenyl-2-thiophenecarboxamide, hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is highly anticipated. Furthermore, π-π stacking interactions between the aromatic phenyl and/or thiophene rings, as well as weaker C-H···π and van der Waals forces, would likely play a significant role in stabilizing the crystal structure. Studies on related heterocyclic compounds have demonstrated the importance of such interactions in dictating their solid-state architecture scielo.org.za.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups, as each group has characteristic vibrational frequencies. The resulting spectrum serves as a unique "molecular fingerprint."

For N-methyl-5-phenyl-2-thiophenecarboxamide, the FT-IR spectrum would be expected to show a prominent absorption band for the C=O stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. The N-H stretch of the secondary amide would appear as a sharp band around 3300 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching from the aromatic rings (1400-1600 cm⁻¹), and the C-N stretching of the amide (1200-1350 cm⁻¹). The thiophene ring itself has characteristic ring breathing modes. Studies on similar thiophene carboxaldehyde derivatives have aided in the assignment of these vibrational frequencies documentsdelivered.com.

Raman spectroscopy provides complementary information. While strong dipole changes result in intense IR bands, strong changes in polarizability lead to intense Raman signals. For this molecule, the aromatic ring stretching vibrations and the C=S bond vibrations (if any tautomeric forms exist) would be expected to be strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for N-methyl-5-phenyl-2-thiophenecarboxamide This data is based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) |

| Amide (N-H) | Stretching | 3250 - 3350 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

| Amide (C=O) | Stretching | 1630 - 1680 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Amide (C-N) | Stretching | 1200 - 1350 |

| Thiophene Ring | Ring Vibrations | Various |

Computational Chemistry and Molecular Modeling of N Methyl 5 Phenyl 2 Thiophenecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. substack.com

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. It is frequently employed to optimize the molecular geometry and calculate various electronic descriptors for thiophene-2-carboxamide derivatives. nih.gov A common approach involves using the Becke3–Lee–Yang–Parr (B3LYP) exchange-correlation functional combined with a suitable basis set, such as 6–311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govespublisher.com

Key molecular properties derived from DFT calculations for thiophenecarboxamide derivatives include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov

Electronic Energy: Calculation of the total energy of the molecule, which is essential for comparing the stability of different conformations or derivatives. researchgate.net

Mulliken's Atomic Charges: Describes the distribution of electron density among the atoms in the molecule, helping to identify potential sites for electrostatic interactions. nih.gov Studies on related derivatives show that heteroatoms like oxygen, nitrogen, and sulfur generally possess negative charges due to their high electronegativity. nih.gov

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions of the molecule. This is crucial for predicting non-covalent interactions with biological receptors. nih.gov

These DFT-derived properties are instrumental in building a foundational understanding of a molecule's physicochemical characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. nih.gov

A large HOMO-LUMO gap suggests high stability and lower reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. nih.gov

For various thiophene-2-carboxamide derivatives, DFT calculations have been used to determine their FMO energies. nih.gov For instance, in one study on substituted thiophene-2-carboxamides, the HOMO orbitals were found to be distributed over the thienyl, phenyl, and amide groups, while the LUMO was localized on the 2-carboxamide (B11827560) phenyl thiophene (B33073) substituent. nih.gov The calculated HOMO-LUMO energy gaps for these derivatives ranged from 3.11 to 3.83 eV. nih.gov Such analyses are vital for predicting how a molecule like N-methyl-5-phenyl-2-thiophenecarboxamide might participate in chemical reactions.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔEH-L) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Amino Derivative 7a | -5.58 | -1.99 | 3.59 | Higher Stability |

| Methyl Derivative 5a | -5.83 | -2.72 | 3.11 | Higher Reactivity |

| Hydroxyl Derivative 3a | -5.91 | -2.28 | 3.63 | Higher Stability |

| Derivative 2b | -0.2013 | -0.0681 | 0.13 | Very High Reactivity |

| Derivative 2e | -0.2091 | -0.0554 | 0.15 | Very High Reactivity |

Data is illustrative and sourced from studies on various thiophenecarboxamide derivatives to demonstrate the application of FMO analysis. nih.govnih.gov

Molecular Dynamics (MD) Simulations of N-Methyl-5-Phenyl-2-Thiophenecarboxamide-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of how a ligand, such as a thiophenecarboxamide derivative, interacts with its biological target. nih.gov These simulations are crucial for assessing the stability of the ligand-receptor complex predicted by molecular docking and for understanding the conformational changes that may occur upon binding. nih.govnih.gov

In studies of potential drug candidates, MD simulations are performed for tens to hundreds of nanoseconds to observe the dynamic behavior of the complex. nih.govresearchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions, indicating the stability of the complex. A stable RMSD value over time suggests a stable binding pose. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time, quantifying the stability of these key interactions.

For example, MD simulations on thiophene sulfonamide derivatives complexed with the enzyme Enoyl acyl carrier protein reductase (InhA) were used to provide deeper insights into their dynamic behavior and stability after initial docking studies. nih.gov Such simulations would be essential to validate the binding mode of N-methyl-5-phenyl-2-thiophenecarboxamide with any putative biological target.

Molecular Docking Studies for Binding Mode Prediction and Affinity Estimation with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.netmdpi.com This method is a cornerstone of structure-based drug design, helping to elucidate the molecular recognition process and estimate the binding affinity of a compound. researchgate.netresearchgate.net

The process involves placing the ligand into the receptor's binding site in various conformations and orientations and scoring each pose based on a scoring function that approximates the binding free energy. mdpi.com The results of docking studies can reveal:

Binding Pose: The most likely three-dimensional orientation of the ligand within the active site.

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative scores typically indicate stronger binding. nih.govmdpi.com

Key Interactions: Identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. nih.gov

Studies on various thiophenecarboxamide derivatives have utilized molecular docking to explore their potential as anticancer agents by targeting proteins like tubulin or epidermal growth factor receptor (EGFR). nih.govnih.gov For instance, a 3-methyl thiophene carboxamide derivative exhibited a notable binding score of -8.7347 kcal/mol, with interactions involving π-H and π-π stacking forces with specific arginine residues. nih.gov

| Compound Class | Protein Target | Docking Score (kcal/mol) | Observed Interactions |

|---|---|---|---|

| Thiophene Sulfonamide (7e) | 2NSD (InhA) | > -11 | Not Specified |

| Thiophene Sulfonamide (7i) | 2NSD (InhA) | > -11 | Not Specified |

| 3-Methyl Thiophene Carboxamide (5a) | 1SA0 (Trypsin) | -8.7347 | π-H and π-π stacking with Arg 48 |

| Thiophenyl Thiazolyl-Pyridine | EGFR Tyrosine Kinase | -9.4 | H-bonding and arene-cation interactions |

Data is illustrative and sourced from studies on various thiophene derivatives to demonstrate the application of molecular docking. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The QSAR process involves:

Dataset Collection: Assembling a set of molecules with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a model that correlates the descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While no specific QSAR models for N-methyl-5-phenyl-2-thiophenecarboxamide were found, this methodology is widely applied to classes of compounds like nitrogen heterocycles to understand the structural features that determine their inhibitory activity against targets such as N-myristoyltransferase (NMT). nih.gov A QSAR study on N-methyl-5-phenyl-2-thiophenecarboxamide and its analogues could reveal key structural requirements for a desired biological effect, such as the importance of the phenyl ring substitution or the N-methyl group.

In Silico Screening and Chemoinformatic Approaches for Thiophenecarboxamide Discovery

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. techscience.com This approach accelerates the early stages of drug discovery by prioritizing a smaller number of promising candidates for experimental testing.

Chemoinformatic tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of compounds. nih.gov This "druggability" assessment is critical to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles. researchgate.net For example, the QikProp module is often used to calculate descriptors that predict whether synthesized thiophenecarboxamide candidates have ADME-T profiles similar to those of FDA-approved drugs. nih.gov These predictions are often based on rules like Lipinski's Rule of Five, which outlines the physicochemical properties that are common among orally active drugs. nih.gov

Through these integrated in silico approaches—from quantum mechanics to molecular simulations and predictive modeling—a comprehensive understanding of the chemical and biological profile of N-methyl-5-phenyl-2-thiophenecarboxamide can be developed, guiding its potential application in medicinal chemistry and materials science.

Biological Activities and Mechanistic Investigations of Thiophenecarboxamide Derivatives Preclinical Focus

Enzyme Inhibition and Allosteric Modulation Studies with Thiophenecarboxamide Scaffolds

Thiophenecarboxamide derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. A hit-to-lead optimization program focusing on thiophenecarboxamide high-throughput screening hits led to the discovery of a potent and orally bioavailable IKK-2 inhibitor. nih.gov IKK-2 (Inhibitor of nuclear factor kappa-B kinase subunit beta) is a critical enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. nih.gov

In the context of cancer, certain thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in breast, liver, and leukemia cell lines, with their mechanism of action potentially involving the inhibition of protein tyrosine phosphatase 1B (PTP1B). mdpi.com Furthermore, analogs of the natural product annonaceous acetogenin, which feature a thiophene (B33073) carboxamide moiety, have shown potent antitumor activity through the inhibition of mitochondrial complex I. nih.gov JCI-20679, another thiophenecarboxamide analog, has also displayed antiproliferative effects both in vitro and in vivo by inhibiting mitochondrial complex I. mdpi.comresearchgate.net

Beyond direct enzyme inhibition, the broader concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, is a key area of drug discovery. nih.govsemanticscholar.org While specific examples of N-methyl-5-phenyl-2-thiophenecarboxamide as an allosteric modulator are not documented, the general principle is relevant to the diverse pharmacological profiles of heterocyclic carboxamides. nih.gov These modulators can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, or as silent allosteric modulators. semanticscholar.org

| Derivative Class | Target Enzyme/Process | Observed Preclinical Activity | Reference |

|---|---|---|---|

| Thiophenecarboxamides | IKK-2 | Potent and orally bioavailable inhibition | nih.gov |

| Aryl-substituted thiophene-2-carboxamides | PTP1B (potential) | Cytotoxicity in cancer cell lines | mdpi.com |

| Thiophenecarboxamide solamin analog | Mitochondrial complex I | Potent antitumor activity | nih.gov |

| JCI-20679 | Mitochondrial complex I | In vitro and in vivo antiproliferative effects | mdpi.comresearchgate.net |

Receptor Antagonism and Agonism: Molecular Mechanisms and Target Engagement

The versatility of the thiophenecarboxamide scaffold extends to its interaction with cell surface receptors, exhibiting both antagonistic and agonistic activities.

In the realm of receptor antagonism, a series of 4-amide-thiophene-2-carboxyl derivatives have been designed and synthesized as novel and potent P2Y14 receptor antagonists. nih.govresearchgate.net The P2Y14 receptor is implicated in immune and inflammatory responses, making its antagonists potential therapeutic agents for conditions like inflammatory bowel disease. nih.govresearchgate.net One optimized compound from this series demonstrated subnanomolar antagonistic activity (IC50: 0.40 nM) and showed a remarkable anti-inflammatory effect in a colitis mouse model. nih.gov

Conversely, other molecular structures incorporating different heterocyclic systems have been investigated for their agonistic properties. For instance, the activation of the Stimulator of Interferon Genes (STING) pathway is a promising strategy in cancer immunotherapy. nih.govnih.govresearchgate.net STING agonists can trigger the innate immune system, leading to the production of interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response. researchgate.net While specific thiophenecarboxamide STING agonists are not prominently featured in the provided results, this highlights a potential area for future investigation of this chemical class.

| Derivative Class | Receptor Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-amide-thiophene-2-carboxyl derivatives | P2Y14 Receptor | Antagonist | Subnanomolar IC50; anti-inflammatory effects in a preclinical colitis model. | nih.gov |

Cellular Pathway Modulation Studies

Thiophenecarboxamide derivatives have the potential to modulate key cellular signaling pathways involved in oxidative stress and inflammation, such as those governed by the transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).

Nrf2 is a master regulator of the antioxidant response, controlling the expression of a multitude of cytoprotective genes, including those encoding for enzymes like superoxide (B77818) dismutase 1 (SOD1). nih.govmdpi.comresearchgate.net The Nrf2 pathway is a critical cellular defense mechanism against oxidative or xenobiotic stresses. researchgate.net The interplay between Nrf2 and NF-κB is also a crucial aspect of cellular response, as these two pathways can co-regulate responses to oxidative stress and inflammation. nih.gov

The aforementioned discovery of thiophenecarboxamide derivatives as IKK-2 inhibitors directly links this chemical class to the modulation of the NF-κB pathway. nih.gov By inhibiting IKK-2, these compounds can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory genes.

A significant body of preclinical research has focused on the anticancer potential of thiophenecarboxamide derivatives, with many studies demonstrating their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

For example, a thiophenecarboxylate compound designated F8 was shown to induce cytotoxicity in various cancer cell lines, including lymphoma, leukemia, and breast adenocarcinoma, with CC50 values in the low micromolar to nanomolar range. nih.gov Mechanistic studies with F8 in a human acute lymphoblastic leukemia cell line (CCRF-CEM) revealed that it induces apoptosis via the intrinsic pathway, as evidenced by phosphatidylserine (B164497) externalization, mitochondrial depolarization, generation of reactive oxygen species (ROS), and activation of caspases-3/7. nih.gov

Other novel thiophene carboxamide scaffolds have also been shown to induce morphological changes characteristic of apoptosis in melanoma, colon, and breast cancer cell lines. mdpi.com These changes are often accompanied by the activation of caspases 3/7. mdpi.com The loss of mitochondrial membrane potential is a common finding in these studies, further implicating the intrinsic apoptotic pathway. mdpi.com

In addition to apoptosis induction, thiophenecarboxamide derivatives can also exert their antiproliferative effects by modulating the cell cycle. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M and S phases in MCF-7 breast cancer cells. mdpi.com Similarly, certain thiosemicarboxamide derivatives have been found to induce G2/M-phase arrest in cancer cells. nih.gov

| Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| F8 (thiophenecarboxylate) | CCRF-CEM, JURKAT, HL-60, MDA-MB-231, PANC-1, A375 | Induction of apoptosis via intrinsic pathway, ROS generation, caspase 3/7 activation. | nih.gov |

| MB-D1, MB-D2, MB-D4 (thiophene carboxamides) | A375, HT-29, MCF-7 | Induction of apoptosis, caspase 3/7 activation, mitochondrial depolarization. | mdpi.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 | Induction of apoptosis, G2/M and S-phase cell cycle arrest. | mdpi.com |

| Thiosemicarboxamide derivative 3h | HeLa, HepG2, MDA-MB231, A875, H460 | Induction of G2/M-phase cell cycle arrest. | nih.gov |

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. youtube.com Their dynamic nature makes them an important target for anticancer drugs. youtube.com Several thiophene derivatives have been identified as microtubule-targeting agents.

A novel 5-arylalkynyl-2-benzoyl thiophene, PST-3, has been reported to exhibit broad-spectrum cytotoxicity by disrupting microtubule networks. nih.gov This compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. nih.gov This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in breast cancer cells. nih.gov

Furthermore, certain thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.gov These synthetic derivatives were designed to have a similar polar surface area to CA-4, allowing them to permeate cell membranes and interact with tubulin. nih.gov Molecular docking and dynamics studies have supported the stable interaction of these compounds within the colchicine-binding pocket of tubulin. nih.gov

Antimicrobial Research Perspectives

The thiophenecarboxamide scaffold is also a promising framework for the development of new antimicrobial agents. Numerous studies have reported the synthesis and evaluation of thiophene derivatives against a range of pathogenic bacteria and fungi.

For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides demonstrated good antibacterial activity against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli. mdpi.com In another study, 3-amino thiophene-2-carboxamide derivatives showed higher antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria compared to their 3-hydroxy and 3-methyl counterparts. nih.gov One of the amino derivatives exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov

The antimicrobial activity of these compounds can be enhanced through chemical modifications. For example, the introduction of a copper(II) ion to form metal complexes with thiophene-derived thiosemicarbazones was found to enhance their inhibitory activity against the tested microorganisms. researchgate.net Other research has identified thiophene derivatives with bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org These compounds were found to increase bacterial membrane permeability and reduce the adherence of the bacteria to host cells. frontiersin.org

| Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good antibacterial activity. | mdpi.com |

| 3-Amino thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Higher activity than 3-hydroxy and 3-methyl analogs; one derivative showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. | nih.gov |

| Thiophene-derived thiosemicarbazone copper(II) complexes | Various bacteria | Enhanced antimicrobial activity compared to the uncomplexed ligands. | researchgate.net |

| Thiophene derivatives | Colistin-resistant A. baumannii and E. coli | Bactericidal effects; increased membrane permeability; reduced adherence to host cells. | frontiersin.org |

Antibacterial Activity and Mechanistic Insights (e.g., EthA Inhibition)

Thiophenecarboxamide derivatives have emerged as a promising class of compounds in antibacterial research, with studies demonstrating their activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. nih.govmdpi.compensoft.net Mechanistic investigations have revealed that some of these derivatives function as prodrugs, requiring activation by bacterial enzymes to exert their therapeutic effect.

A notable example of this is the activation of certain thiocarbamide-containing drugs by the monooxygenase EthA in Mycobacterium tuberculosis. While the primary focus of these studies has been on drugs like ethionamide, the research provides a framework for understanding the activation of related thiophene carboxamide scaffolds. This activation process is crucial for the drug's ability to inhibit essential cellular processes within the bacteria.

Preclinical studies have evaluated the efficacy of various thiophenecarboxamide analogs. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and tested against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. mdpi.com The results indicated that specific analogs exhibited significant antibacterial activity, with the potency being influenced by the nature of the substituents on the thiophene and phenyl rings. mdpi.com

Further research into novel thiophene-2-carboxamide derivatives has shown varied activity against pathogenic bacteria. In one study, 3-amino thiophene-2-carboxamide compounds demonstrated higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts against both Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov This suggests that the substituent at the 3-position of the thiophene ring plays a critical role in the antibacterial potency.

| Compound Class | Bacterial Strain | Activity Level | Key Findings |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamides | Staphylococcus aureus | High | More potent than hydroxyl or methyl derivatives. nih.gov |

| 3-Amino thiophene-2-carboxamides | Bacillus subtilis | High | Demonstrated significant inhibitory action. nih.gov |

| 3-Hydroxy thiophene-2-carboxamides | Gram-positive strains | Moderate | Less active than amino derivatives. nih.gov |

| 3-Methyl thiophene-2-carboxamides | Gram-positive strains | Low | Showed the lowest inhibition values. nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | Escherichia coli (ESBL-producing) | High | Compounds 4a and 4c showed the highest zone of inhibition. mdpi.com |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | High | Unsubstituted benzene (B151609) ring or light substituents (methyl, methoxyl) were most active. pensoft.net |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Bacillus subtilis | High | Unsubstituted benzene ring or light substituents (methyl, methoxyl) were most active. pensoft.net |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Pseudomonas aeruginosa | Moderate | Showed lesser activity compared to Gram-positive strains. pensoft.net |

Antileishmanial Activity Studies

The therapeutic potential of thiophene-based compounds has also been explored in the context of parasitic diseases, particularly leishmaniasis. Research has focused on the synthesis and evaluation of novel thiophene derivatives for their activity against Leishmania species.

One area of investigation involves 5-nitroaryl-2-substituted-thio-1,3,4-thiadiazoles, where a nitrothiophene moiety can be incorporated. nih.gov In a study evaluating such compounds, derivatives bearing a nitrothiophene group at the 5-position of the thiadiazole ring were synthesized and tested against the promastigote form of Leishmania major. nih.gov The results demonstrated that these compounds exhibited high antileishmanial activity, with 50% inhibitory concentrations (IC50) in the low micromolar range. nih.gov The structure-activity relationship analysis from this study indicated that the substituent at the 2-position of the thiadiazole ring could be varied to a large extent without compromising the antileishmanial potency, suggesting flexibility in the design of new analogs. nih.gov

Anticancer Research Applications and Cellular Efficacy Studies

Thiophenecarboxamide scaffolds are of significant interest in oncology research due to their demonstrated antiproliferative effects against various cancer cell lines. mdpi.comnih.govnih.govbohrium.com Preclinical studies have identified several derivatives with potent cytotoxic activity, and investigations into their mechanisms of action are ongoing.

A series of novel compounds incorporating a thiophene carboxamide core functionalized with bromine and imide or amide groups were synthesized and evaluated for their cytotoxic effects. mdpi.comnih.gov These compounds, specifically MB-D1, MB-D2, and MB-D4, exhibited promising antiproliferative activity against human melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. mdpi.com Further mechanistic studies on the most active compound, MB-D2, revealed its ability to induce apoptosis, as evidenced by caspase-3/7 activation and mitochondrial depolarization in A375 cells. mdpi.comnih.gov Notably, this compound showed high selectivity for cancer cells, with minimal effect on normal HaCaT cells. mdpi.comnih.gov

In another study, thiophene carboxamide derivatives were designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). nih.govbohrium.com Two compounds, 2b and 2e, were identified as the most active molecules against the Hep3B liver cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.gov These compounds were found to disrupt the formation of 3D spheroids of Hep3B cells and showed interaction patterns within the tubulin-colchicine-binding pocket, similar to CA-4, suggesting that their anticancer activity is mediated through the inhibition of tubulin polymerization. nih.govbohrium.com

The versatility of the thiophenecarboxamide scaffold is further highlighted by its use in the development of kinase inhibitors. A pyrrolopyridinyl thiophene carboxamide was identified as a potent inhibitor of AKT kinase, a key enzyme in cell survival pathways. nih.gov Structure-activity relationship studies, guided by co-crystal structures, led to the development of inhibitors with subnanomolar potency that demonstrated antiproliferative activity and inhibition of downstream signaling in cellular assays. nih.gov

| Compound Series | Cancer Cell Line | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Thiophene carboxamides with bromine and imide/amide groups (MB-D1, MB-D2, MB-D4) | A375 (Melanoma) | Significant cytotoxic effect, induction of apoptosis. mdpi.com | Caspase-3/7 activation, mitochondrial depolarization. mdpi.comnih.gov |

| Thiophene carboxamides with bromine and imide/amide groups (MB-D1, MB-D2, MB-D4) | HT-29 (Colon) | Promising antiproliferative effects. mdpi.com | Not specified. |

| Thiophene carboxamides with bromine and imide/amide groups (MB-D1, MB-D2, MB-D4) | MCF-7 (Breast) | Promising antiproliferative effects. mdpi.com | Not specified. |

| CA-4 biomimetic thiophene carboxamides (2b, 2e) | Hep3B (Liver) | Potent antiproliferative activity (IC50 = 5.46 µM for 2b). nih.gov | Inhibition of tubulin polymerization. nih.govbohrium.com |

| 5-pyrrolopyridinyl-2-thiophenecarboxamides | Various | Antiproliferative activity. nih.gov | AKT kinase inhibition. nih.gov |

Anti-inflammatory Research Applications and Pathways

The anti-inflammatory properties of thiophene-based compounds have been a subject of considerable research, with studies pointing to their ability to modulate key inflammatory pathways. researchgate.netnih.gov The thiophene moiety is present in several commercially available anti-inflammatory drugs, underscoring its importance as a privileged structure in this therapeutic area. nih.gov

Mechanistic studies have focused on the interaction of thiophene derivatives with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade. researchgate.netnih.gov The presence of specific functional groups, including carboxylic acids, esters, amines, and amides, on the thiophene scaffold has been shown to be important for their inhibitory activity against these enzymes. nih.gov

Neuroscience and Neurological Pathway Interactions (e.g., TRPM8, GABA-gated chloride channels)

While the thiophenecarboxamide scaffold is being extensively studied in various therapeutic areas, direct preclinical research on the specific interactions of N-methyl-5-phenyl-2-thiophenecarboxamide and its close derivatives with key neurological targets such as the Transient Receptor Potential Melastatin 8 (TRPM8) channel and GABA-gated chloride channels is limited in the current scientific literature.

Detailed Structure-Activity Relationship (SAR) Derivations for Thiophenecarboxamide Scaffolds

The diverse biological activities of thiophenecarboxamide derivatives have prompted numerous structure-activity relationship (SAR) studies to identify the key structural features that govern their potency and selectivity. These studies are crucial for the rational design of new and more effective therapeutic agents.

For Antibacterial Activity:

Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical. For instance, 3-amino thiophene-2-carboxamides exhibit greater antibacterial potency than their 3-hydroxy or 3-methyl analogs, indicating the importance of the amino group at this position. nih.gov

Aryl Substituents: In the case of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, compounds with an unsubstituted benzene ring or those with small substituents like methyl or methoxyl groups in the para-position showed the highest activity against S. aureus and B. subtilis. pensoft.net This suggests that bulky substituents on the phenyl ring may be detrimental to activity.

For Anticancer Activity:

Position of the Carboxamide Group: For thiophene-3-carboxamide (B1338676) derivatives acting as JNK inhibitors, the position of the carboxamide group is crucial. An analog with the carboxamide at the 5-position was found to be completely inactive, highlighting the necessity of the 3-carboxamide for inhibitory activity. nih.gov

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups on a benzylidene portion of a thiophene derivative was shown to confer significant anticancer activity against a human lung cancer cell line. mdpi.com

For Anti-inflammatory Activity:

Functional Groups: The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, has been frequently associated with the anti-inflammatory activity of thiophene derivatives. nih.gov These groups are believed to be important for recognition and interaction with biological targets like COX and LOX enzymes. researchgate.netnih.gov

| Biological Activity | Structural Feature | Effect on Activity | Example/Reference |

|---|---|---|---|

| Antibacterial | 3-Amino group on thiophene-2-carboxamide | Increases potency compared to -OH or -CH3. nih.gov | Activity against S. aureus and E. coli. nih.gov |

| Antibacterial | Small para-substituents on N-benzyl ring | Enhances activity against Gram-positive bacteria. pensoft.net | N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. pensoft.net |

| Anticancer | Carboxamide at 3-position of thiophene | Essential for JNK inhibitory activity. nih.gov | Thiophene-3-carboxamide derivatives. nih.gov |

| Anticancer | Electron-withdrawing groups on phenyl ring | Confers significant activity. mdpi.com | Activity against A-549 lung cancer cells. mdpi.com |

| Anticancer | Aromaticity of the thiophene ring | Critical for interaction with tubulin. nih.govbohrium.com | CA-4 biomimetic thiophene carboxamides. nih.govbohrium.com |

| Anti-inflammatory | Carboxylic acid, ester, amine, amide groups | Important for target recognition (COX/LOX). nih.gov | General thiophene-based anti-inflammatory agents. nih.gov |

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore development is a crucial step in rational drug design, involving the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For thiophenecarboxamide derivatives, this process involves abstracting the key interaction points from known active molecules. For instance, the "ortho-amino-N,N-diaryl carboxamide" moiety has been identified as a common pharmacophore required for inhibitors of both VEGFR and the colchicine (B1669291) binding site on tubulin. nih.gov This core structure serves as the foundation upon which further modifications are made to enhance binding affinity and selectivity. nih.gov

Lead optimization is the iterative process of modifying the chemical structure of a promising lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. youtube.com This process is heavily reliant on understanding the structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. youtube.com

For thiophenecarboxamide derivatives, several lead optimization strategies have been employed:

Fragment-Based Lead Generation: This approach involves identifying biologically active fragments in existing drugs to generate novel lead structures. nih.gov For example, by recognizing structural similarities between VEGFR inhibitors (like Sorafenib) and tubulin polymerization inhibitors, researchers have designed dual-target agents. nih.gov The thiophenecarboxamide core acts as the "head" part of the pharmacophore, while the "tail" is modified with linkers and aryl rings to increase binding affinity. nih.gov

Structural Modification and SAR Studies: Chemists systematically synthesize new analogues by altering specific parts of the lead molecule. youtube.com In the context of JNK inhibitors, comprehensive SAR studies have been conducted on thiophene-carboxamide derivatives to understand how different substituents on the thiophene and associated phenyl rings influence inhibitory activity. nih.gov Similarly, for antitubercular thiophenecarboxamide derivatives, 2D-QSAR (Quantitative Structure-Activity Relationship) studies have been used to create models that correlate physicochemical properties (descriptors) with biological activity, thereby guiding the design of more potent compounds. jetir.org Descriptors such as electrotopological state indices (e.g., SsNH2E-index) and atomic distances (e.g., T_C_N_6) help quantify the chemical features that positively or negatively contribute to the desired activity. jetir.org

The goal of these iterative cycles of design, synthesis, and testing is to produce a candidate molecule with an optimal balance of properties, making it suitable for further development. youtube.com

Principles of Ligand-Based and Structure-Based Rational Design

Rational drug design aims to discover and develop new medications based on a detailed understanding of the biological target. This can be broadly categorized into ligand-based and structure-based approaches, both of which have been instrumental in the development of thiophenecarboxamide derivatives.

Ligand-Based Rational Design

This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) that bind to the target are known. youtube.com The design of new compounds is based on the principle of molecular similarity, assuming that molecules with similar structures are likely to have similar biological activities.

Key methods include:

Pharmacophore Modeling: As described previously, a pharmacophore model is generated from the structural features of known active ligands. researchgate.net This model then serves as a 3D query to screen large databases for new compounds that fit the model, a process known as virtual screening. researchgate.net

Biomimicry: This involves designing new molecules that mimic the structure and function of a known active compound. An example is the synthesis of thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent. nih.gov By replacing a key structural heterocycle in the parent compound with a thiophene ring, researchers aim to replicate the biological effect while potentially improving other properties. nih.gov

Structure-Based Rational Design

This powerful approach is employed when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through techniques like X-ray crystallography. proteinstructures.com This structural information allows for the design of ligands that can fit precisely into the target's binding site, much like a key fits into a lock. researchgate.net

Key methods include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For thiophenecarboxamide derivatives, molecular modeling and docking studies have been performed to shed light on their binding mode. For example, docking was used to visualize how these compounds might fit into the ATP and JIP binding pockets of JNK1, using the known crystal structure of the kinase. nih.gov Similarly, docking has been used to explain the inhibitory activities of derivatives against VEGFR-2 and tubulin. nih.gov

De Novo Design: Algorithms can be used to "build" a molecule piece by piece directly within the binding site of the target protein, optimizing for favorable interactions. While not explicitly detailed in the provided context for this specific compound family, it is a cornerstone of structure-based design.

These two design principles are often used in a complementary fashion. Discoveries from a ligand-based approach can be validated and refined using structure-based methods once a target's 3D structure becomes available.

Solid State Research and Polymorphism of Thiophenecarboxamides

Exploration of Polymorphism in Thiophenecarboxamide Derivatives and Related Small Molecules

Polymorphism is a prevalent phenomenon among small organic molecules, including those with a carboxamide functional group. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties such as melting point, density, and solubility. frontiersin.org For thiophenecarboxamide derivatives, the flexibility of the carboxamide linkage and the potential for various intermolecular interactions, such as hydrogen bonding and π-stacking, contribute to the likelihood of forming multiple crystalline arrangements. rsc.org

Research on related carboxamide compounds has demonstrated the existence of multiple polymorphic structures, sometimes with a high number of molecules in the asymmetric unit (high Z'). rsc.org The stability of these polymorphs is influenced by factors like lattice energy and crystal density. rsc.org For instance, in a study of N-(1,3-thiazol-2-yl)-2-pyrazine carboxamide, three distinct polymorphic structures were identified, with their relative stability determined through both experimental and theoretical analysis. rsc.org The investigation of such systems provides a framework for understanding the potential polymorphic landscape of N-methyl-5-phenyl-2-thiophenecarboxamide.

Illustrative Polymorphic Systems in Carboxamide-Containing Molecules

| Compound Class | Number of Known Polymorphs | Key Intermolecular Interactions | Reference Moiety |

|---|---|---|---|

| Pyrazine Carboxamides | 3 | N-H···N, C-H···O, π-stacking | N-(1,3-thiazol-2-yl)-2-pyrazine carboxamide |

| Benzamides | Multiple | N-H···O hydrogen bonds, C-H···π interactions | o-acetamidobenzamide |

| Antidiabetic Drugs | Multiple (e.g., Chlorpropamide) | Shear-induced transformations | Chlorpropamide |

Crystal Engineering Approaches for Designing Desired Solid Forms

Crystal engineering provides a rational approach to designing solid forms with specific properties by understanding and controlling intermolecular interactions. researchgate.netul.ie For thiophenecarboxamides, the primary functional groups for crystal engineering are the amide linkage (N-H donor and C=O acceptor) and the aromatic thiophene (B33073) and phenyl rings. These groups can participate in a variety of predictable intermolecular interactions, known as supramolecular synthons. researchgate.net

A key strategy in crystal engineering is the formation of co-crystals, which are multi-component crystals of an API and a co-former. nih.gov For a molecule like N-methyl-5-phenyl-2-thiophenecarboxamide, co-crystal formers could be selected to interact with the amide group or the aromatic rings. For example, carboxylic acids are common co-formers for amides, leading to robust acid-amide heterosynthons. researchgate.net This approach can be used to modify the physicochemical properties of the parent compound, such as solubility and stability, without altering its covalent structure.

Advanced Crystallization Techniques for Polymorph Discovery and Control

The discovery and control of polymorphism often require the use of advanced crystallization techniques that go beyond simple evaporation or cooling crystallization. rsc.org These methods are designed to explore a wider range of crystallization conditions, increasing the probability of obtaining different solid forms.

High-throughput screening methods allow for the rapid testing of numerous crystallization conditions in parallel, using very small amounts of material. researchgate.net Techniques such as microbatch under-oil crystallization and encapsulated nanodroplet crystallization (ENaCt) have proven effective for small organic molecules. rsc.orgrsc.org Other advanced methods include:

Seeding: Introducing a small crystal of the desired polymorph can direct the crystallization process towards that form. unifr.ch

Solvent Layering: Creating a concentration gradient by layering a solution of the compound on top of a denser solvent can promote slow and controlled crystal growth.

Temperature Cycling: Alternating between heating and cooling cycles can influence the nucleation and growth of specific polymorphs.

Use of Additives: The presence of impurities or specifically chosen additives can inhibit or promote the growth of certain crystalline forms.

Characterization Methods for Crystalline Forms, focusing on Research Methodologies

A comprehensive characterization of the different crystalline forms is essential to understand their properties and behavior. A combination of analytical techniques is typically employed to obtain a complete picture of the solid state. researchgate.net

X-ray Diffraction (XRD): Single-crystal X-ray diffraction (SCXRD) provides the definitive atomic-level structure of a crystalline material. rsc.org Powder X-ray diffraction (PXRD) is a vital tool for identifying and quantifying different polymorphs in a sample and is widely used in pharmaceutical science. mdpi.com The unique diffraction pattern of each polymorph serves as a fingerprint for its identification. mdpi.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, transition temperatures, and thermal stability of different polymorphs. researchgate.netyoutube.com DSC can measure the heat of fusion, which is related to the crystal lattice energy. youtube.com

Spectroscopy: Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can differentiate polymorphs based on subtle changes in their vibrational modes, which are sensitive to the molecular conformation and intermolecular interactions in the crystal lattice. frontiersin.org Solid-state nuclear magnetic resonance (ssNMR) is another powerful technique for characterizing polymorphism. frontiersin.org

Microscopy: Hot-stage microscopy allows for the visual observation of phase transitions as a function of temperature, complementing the data obtained from thermal analysis.

Key Characterization Techniques for Polymorphs

| Technique | Information Obtained | Primary Application in Polymorphism Research |

|---|---|---|

| Powder X-Ray Diffraction (PXRD) | Crystal structure fingerprint, phase identification, quantification | Routine identification and quality control of polymorphic forms. mdpi.com |

| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute molecular and crystal structure | Definitive structure determination of a new polymorph. rsc.org |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions | Determination of thermodynamic stability relationships between polymorphs. youtube.com |

| Vibrational Spectroscopy (FTIR/Raman) | Molecular conformation and intermolecular interactions | Differentiation of polymorphs based on spectral shifts. frontiersin.org |

| Solid-State NMR (ssNMR) | Local molecular environment | Characterization of both crystalline and amorphous forms. frontiersin.org |

Theoretical Understanding of Polymorphism and Mechanisms of Interconversion

Computational methods are increasingly used to predict the possible crystal structures of a molecule and to understand the energetic relationships between them. pnas.orgresearchgate.net Crystal structure prediction (CSP) involves searching for the most stable crystal packing arrangements based on the molecule's structure and calculating their lattice energies. tandfonline.comrsc.org These methods can generate a crystal energy landscape, which ranks the predicted polymorphs by their relative stability. acs.org

Understanding the mechanisms of interconversion between polymorphs is crucial for controlling the solid form during manufacturing and storage. researchgate.net These transformations can be induced by various factors, including temperature, pressure, and mechanical stress. nih.govresearchgate.net For example, the grinding or compaction of a powder can provide the energy needed to convert a metastable form to a more stable one. nih.gov The interconversion can occur through solid-state transformations or be mediated by a solvent phase. nih.gov Theoretical studies can help to elucidate the pathways of these transformations by modeling the energy barriers between different crystalline arrangements.

Emerging Research Directions and Future Perspectives for Thiophenecarboxamide Compounds

Development of Novel Thiophenecarboxamide Scaffolds for Diverse Applications

The development of novel thiophenecarboxamide scaffolds is a burgeoning area of research, primarily driven by the quest for new therapeutic agents with improved efficacy and selectivity. The versatility of the thiophene (B33073) ring and the carboxamide linker allows for extensive chemical modifications, leading to a wide array of derivatives with diverse biological activities.

Anticancer Agents: A significant focus of current research is on the development of thiophenecarboxamide derivatives as anticancer agents. These compounds are often designed as biomimetics of known anticancer drugs, such as Combretastatin A-4 (CA-4). By mimicking the polar surface area of CA-4, these novel thiophenecarboxamide derivatives can exhibit similar biological properties. For instance, certain phenyl-thiophene-carboxamide compounds have shown significant activity against various cancer cell lines. beilstein-journals.org The thiophene ring's high aromaticity plays a critical role in the interaction with biological targets like tubulin. beilstein-journals.org

Researchers are also exploring thiophenecarboxamide scaffolds as inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT). The discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors highlights the potential of this scaffold in developing targeted cancer therapies. nih.gov

Table 1: Examples of Thiophenecarboxamide Scaffolds with Anticancer Activity

| Compound Class | Target | Notable Findings |

| Phenyl-thiophene-carboxamides | Tubulin | Biomimetics of Combretastatin A-4 with activity against various cancer cell lines. beilstein-journals.org |

| Thiophene-3-carboxamide (B1338676) derivatives | VEGFR-2 | Potential for anti-angiogenic properties. |

| 5-pyrrolopyridinyl-2-thiophenecarboxamides | AKT kinase | Subnanomolar potency and antiproliferative activity. nih.gov |